5-Naphthalen-2-ylpentanoic acid
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Overview
Description
5-Naphthalen-2-ylpentanoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-ylpentanoic acid typically involves the reaction of naphthalene derivatives with pentanoic acid precursors. One common method is the Friedel-Crafts acylation, where naphthalene reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-2-ylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid, while reduction can produce naphthalen-2-ylpentanol.
Scientific Research Applications
5-Naphthalen-2-ylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-ylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-carboxylic acid
- Naphthalene-1-carboxylic acid
- 2-Naphthol
Uniqueness
5-Naphthalen-2-ylpentanoic acid is unique due to its extended carbon chain, which imparts different physicochemical properties compared to other naphthalene derivatives
Properties
CAS No. |
7475-48-1 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-naphthalen-2-ylpentanoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2,(H,16,17) |
InChI Key |
JAXNZEPNAKECTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)O |
Origin of Product |
United States |
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